![molecular formula C15H16ClN3O2 B2461429 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1909325-63-8](/img/structure/B2461429.png)
3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
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Overview
Description
“3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1909325-63-8 . Its IUPAC name is 3-(benzofuran-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride . The molecular weight of this compound is 305.76 .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a benzofuran moiety, an oxadiazole ring, and a piperidine ring . The InChI code for this compound is 1S/C15H15N3O2.ClH/c1-2-6-12-10 (4-1)8-13 (19-12)14-17-15 (20-18-14)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H .Scientific Research Applications
Antiviral Activity
Benzofuran derivatives, including 5-OMe-BFOD, have been investigated for their antiviral properties. Notably, 5-OMe-BFOD shows anti-hepatitis C virus (HCV) activity. Researchers are exploring its potential as an effective therapeutic drug for HCV disease .
Anticancer Potential
The benzofuran scaffold has attracted attention as a promising anticancer agent. Novel scaffold compounds containing benzofuran rings have been developed and utilized in cancer research. These compounds may offer targeted therapies against various cancer types .
Synthetic Chemistry
Researchers have discovered novel methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to construct benzofuran rings with high yield and minimal side reactions .
Natural Product Sources
Benzofuran compounds are ubiquitous in nature. They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide valuable starting points for drug discovery and development .
Biological Activities
Most benzofuran compounds exhibit strong biological activities, including antibacterial, anti-oxidative, and anti-tumor effects. Understanding the relationship between the bioactivities and the specific structures of these compounds is crucial for drug design and optimization .
Drug Prospects
Given their diverse pharmacological activities, benzofuran derivatives like 5-OMe-BFOD hold promise as potential drug candidates. Researchers continue to explore their therapeutic applications and evaluate their safety and efficacy profiles .
Mechanism of Action
Target of Action
Benzofuran derivatives have been known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives interact with various biological targets, leading to changes in cellular processes . The specific interactions of “3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride” with its targets would need further investigation.
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Benzofuran derivatives have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects . The specific effects of “3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride” would need to be investigated further.
properties
IUPAC Name |
3-(1-benzofuran-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-2-6-12-10(4-1)8-13(19-12)14-17-15(20-18-14)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPFKKLGAUTEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC4=CC=CC=C4O3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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